Product packaging for 1-(p-Fluorophenyl)piperazinium acetate(Cat. No.:CAS No. 94135-91-8)

1-(p-Fluorophenyl)piperazinium acetate

Cat. No.: B12649841
CAS No.: 94135-91-8
M. Wt: 240.27 g/mol
InChI Key: WONJAZCBCOIPRF-UHFFFAOYSA-N
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Description

1-(p-Fluorophenyl)piperazinium acetate is a chemical compound offered for research and development purposes. It is structurally related to 1-(4-Fluorophenyl)piperazine (pFPP), a molecule that has been identified as a key metabolite of the pharmaceutical niaprazine and is also studied in the context of novel psychoactive substances (NPS) . The piperazine structure is a significant pharmacophore in medicinal chemistry, frequently explored for its interactions with central nervous system (CNS) targets . Researchers value this and related compounds for developing and studying ligands that interact with various neurotransmitter receptors, including serotonergic and dopaminergic systems . For instance, the fluorophenylpiperazine structure serves as a precursor in synthesizing more complex molecules, such as selective dopamine D4 receptor ligands for molecular imaging techniques like Positron Emission Tomography (PET) . Furthermore, structural analogues featuring the fluorophenylpiperazine moiety have been designed and evaluated as potent, selective, and reversible inhibitors of monoamine oxidase-B (MAO-B), presenting potential for research into neurodegenerative disorders . This product is intended for use in laboratory research only by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) and handle all materials with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17FN2O2 B12649841 1-(p-Fluorophenyl)piperazinium acetate CAS No. 94135-91-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94135-91-8

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

acetic acid;1-(4-fluorophenyl)piperazine

InChI

InChI=1S/C10H13FN2.C2H4O2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;1-2(3)4/h1-4,12H,5-8H2;1H3,(H,3,4)

InChI Key

WONJAZCBCOIPRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CN(CCN1)C2=CC=C(C=C2)F

Origin of Product

United States

Structural Elucidation and Advanced Characterization of 1 P Fluorophenyl Piperazinium Acetate and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides definitive information about the molecular structure, conformation, and packing of a compound in the solid state. While a dedicated study for 1-(p-fluorophenyl)piperazinium acetate (B1210297) is not extensively published, analysis of its parent molecule and closely related derivatives provides a clear and accurate model of its expected crystalline architecture.

The most significant intermolecular interaction within the crystal structure of 1-(p-fluorophenyl)piperazinium acetate is the charge-assisted hydrogen bond. This occurs between the protonated secondary amine of the piperazinium cation (N⁺–H) and the carboxylate oxygen atoms of the acetate anion (⁻O–C=O). This N⁺–H···O⁻ interaction is a powerful structure-directing force, effectively linking the cationic and anionic components into a cohesive unit. nih.govnih.gov

In addition to this primary bond, weaker C–H···O hydrogen bonds involving the carbon atoms of the piperazine (B1678402) and phenyl rings and the acetate oxygen atoms are also expected. Furthermore, weak C–H···F contacts may exist, where a hydrogen atom interacts with the fluorine atom of a neighboring molecule. nih.gov The collective effect of these hydrogen bonds is the formation of a robust, three-dimensional supramolecular network that ensures the stability of the crystalline solid. nih.gov

Dihedral angle analysis is crucial for defining the three-dimensional orientation of the different components of the molecule. A key parameter in this compound is the dihedral angle between the mean plane of the p-fluorophenyl ring and the mean plane of the piperazine ring. This angle determines the spatial disposition of the aromatic substituent relative to the heterocyclic ring. nih.gov Theoretical studies on the parent 1-(4-fluorophenyl)piperazine (B120373) molecule have explored the potential energy surface by varying this dihedral angle to identify the most stable conformer. researchgate.net In crystalline salts of related compounds, this angle has been observed to dictate whether the phenyl group is in an axial, equatorial, or bisectional position with respect to the piperazine chair, with typical values ranging from approximately 35° to 65°. nih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity and elucidating the detailed structure of molecules in solution and the solid state. High-resolution NMR is particularly powerful for assigning the proton and carbon environments within this compound.

High-resolution ¹H-NMR and ¹³C-NMR spectroscopy provide a complete map of the proton and carbon skeletons of the molecule. The spectra for this compound can be predicted by analyzing its distinct chemical moieties: the p-fluorophenyl group, the piperazinium ring, and the acetate counter-ion. The complete assignment of chemical shifts is typically achieved using a combination of 1D and 2D NMR techniques. researchgate.netnih.gov

¹H-NMR Spectroscopy:

p-Fluorophenyl Protons: The four protons on the aromatic ring typically appear as two distinct multiplets in the region of δ 6.8-7.2 ppm. Due to the fluorine substituent, they often present as a complex coupling pattern that can be resolved into two apparent triplets or a pair of doublets of doublets.

Piperazinium Protons: The eight protons on the piperazine ring are non-equivalent and usually appear as two broad multiplets in the region of δ 3.0-3.5 ppm. One multiplet corresponds to the four protons on the carbons adjacent to the nitrogen bearing the phenyl group (C-2, C-6), and the other corresponds to the four protons on the carbons adjacent to the protonated nitrogen (C-3, C-5). The protonated N-H groups may appear as a broad singlet.

Acetate Protons: The methyl protons of the acetate anion give rise to a sharp, distinct singlet, typically appearing in the upfield region around δ 1.9 ppm.

¹³C-NMR Spectroscopy:

p-Fluorophenyl Carbons: The aromatic carbons produce signals between δ 115 and 158 ppm. The carbon atom directly bonded to the fluorine (C-F) shows a large coupling constant (¹JCF) and resonates at a higher chemical shift (more deshielded) compared to the other carbons. The carbon attached to the piperazine nitrogen (C-N) is also distinctly identifiable.

Piperazinium Carbons: The four carbon atoms of the piperazine ring typically give two signals in the range of δ 45-55 ppm. The carbons adjacent to the electron-withdrawing phenyl group (C-2, C-6) are generally found at a slightly different chemical shift than the carbons adjacent to the protonated nitrogen (C-3, C-5).

Acetate Carbons: The acetate anion shows two signals: one for the methyl carbon (CH₃) in the upfield region (around δ 20-25 ppm) and one for the carboxylate carbon (COO⁻) in the far downfield region (around δ 175-180 ppm).

The following tables summarize the expected NMR data based on analyses of analogous structures. scielo.org.zamdpi.com

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Acetate (CH₃) ~1.9 Singlet (s)
Piperazinium (-CH₂-N-CH₂-) ~3.0 - 3.5 Multiplet (m)

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbons Predicted Chemical Shift (δ, ppm)
Acetate (CH₃) ~20 - 25
Piperazinium (-CH₂-) ~45 - 55
Aromatic (C-H) ~115 - 130
Aromatic (C-N) ~145 - 150
Aromatic (C-F) ~155 - 160

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a powerful, non-destructive method for identifying functional groups and elucidating the conformational and structural details of molecules. For this compound, these techniques allow for the characterization of both the cationic [1-(p-Fluorophenyl)piperazinium] and anionic (acetate) components of the salt.

The vibrational spectrum of this compound is a composite of the vibrations of the 1-(p-fluorophenyl)piperazinium cation, the acetate anion, and the interactions between them. The protonation of the piperazine nitrogen to form the piperazinium cation introduces characteristic changes in the vibrational modes compared to its free base, 1-(4-fluorophenyl)piperazine.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the various functional groups present in the molecule. The key vibrational modes can be assigned by considering the contributions from the p-fluorophenyl group, the piperazinium ring, and the acetate counter-ion.

The presence of the piperazinium cation is confirmed by the appearance of N-H stretching vibrations, typically observed in the region of 3200-2800 cm⁻¹. These bands are often broad due to hydrogen bonding interactions with the acetate anion. The C-H stretching vibrations of the piperazine ring and the aromatic ring are expected in the 3100-2800 cm⁻¹ range.

The acetate anion exhibits characteristic strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). These are typically found around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The presence of these two distinct bands is a clear indicator of the salt formation.

Other important vibrations include the C-N stretching of the piperazine ring, C-C stretching of the aromatic ring, and various bending and deformation modes. The C-F stretching vibration of the fluorophenyl group is expected to appear as a strong band, typically in the 1250-1100 cm⁻¹ region.

Interactive Data Table: FT-IR Spectral Data of 1-(p-Fluorophenyl)piperazine and Related Compounds

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Observed in 1-(4-fluorophenyl)piperazineObserved in Acetate Salts
N-H Stretching (Piperazinium)3200-2800N/A (present in salt form)Broad absorptions
Aromatic C-H Stretching3100-3000~3050~3050
Aliphatic C-H Stretching3000-2800~2940, 2840~2940, 2840
C=O Asymmetric Stretching (Acetate)1610-1550N/A~1580
Aromatic C=C Stretching1600-1450~1510~1510
C=O Symmetric Stretching (Acetate)1450-1400N/A~1420
CH₂ Bending (Scissoring)1470-1440~1450~1450
C-N Stretching1350-1200~1230~1230
C-F Stretching1250-1100~1220~1220
Aromatic C-H in-plane Bending1200-1000Multiple bandsMultiple bands
Piperazine Ring VibrationsVariousMultiple bandsMultiple bands
Aromatic C-H out-of-plane Bending900-800~820~820

Note: The exact positions of the peaks for this compound may vary due to intermolecular interactions in the crystal lattice. Data for 1-(4-fluorophenyl)piperazine is based on publicly available spectra. nih.gov Data for acetate salts is based on general literature values. cdnsciencepub.comresearchgate.netcdnsciencepub.com

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules for Raman scattering are different from those for infrared absorption. In general, vibrations that cause a significant change in the polarizability of the molecule are strong in the Raman spectrum, while those that lead to a large change in the dipole moment are strong in the FT-IR spectrum.

For this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are expected to be prominent in the FT-Raman spectrum. The C-C stretching vibrations of the aromatic ring typically give rise to strong bands. The symmetric stretching of the carboxylate group of the acetate ion is also expected to be a strong Raman scatterer. In contrast, the asymmetric stretching of the carboxylate is often weaker in the Raman spectrum.

The N-H stretching vibrations of the piperazinium cation are generally weak in the Raman spectrum. The C-H stretching vibrations of both the aromatic and piperazine rings will be present. The C-F stretching vibration is also observable in the Raman spectrum.

Conformational insights can be gained by analyzing the low-frequency region of the Raman spectrum, which contains information about skeletal vibrations and lattice modes of the crystal. Different conformations of the piperazine ring (chair, boat, or twist-boat) would result in distinct vibrational frequencies. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing highly accurate mass measurements that allow for the unambiguous determination of elemental compositions. When coupled with tandem mass spectrometry (MS/MS), it also reveals detailed information about the fragmentation pathways of the molecule, which is crucial for confirming its structure.

For this compound, HRMS analysis would be performed on the cation, [1-(p-Fluorophenyl)piperazinium]⁺, which has a monoisotopic mass of 181.1141 Da (for the protonated form of 1-(4-fluorophenyl)piperazine). The high mass accuracy of HRMS can readily confirm this elemental composition (C₁₀H₁₄FN₂⁺).

Fragmentation Pattern Analysis

The fragmentation of N-arylpiperazines under mass spectrometric conditions follows characteristic pathways. The primary fragmentation involves the cleavage of the piperazine ring. A common fragmentation pattern for 1-phenylpiperazine (B188723) derivatives is the loss of a C₂H₄N fragment (mass 42 Da) from the molecular ion. nih.gov

For the 1-(p-fluorophenyl)piperazinium cation, the fragmentation is expected to be initiated by the cleavage of the C-N bonds within the piperazine ring. The major fragmentation pathways are likely to include:

Loss of ethyleneimine (aziridine): Cleavage of the piperazine ring can lead to the loss of a neutral fragment of C₂H₅N (mass 43 Da), resulting in a fragment ion.

Formation of the fluorophenyl radical cation: Cleavage of the C-N bond connecting the phenyl ring to the piperazine ring can result in the formation of a fluorobenzene (B45895) radical cation (C₆H₄F⁺, m/z 95.03).

Piperazine ring fragments: Various fragments corresponding to the piperazine ring itself, such as the ion at m/z 86 (protonated piperazine) or m/z 56 (C₃H₆N⁺), are also expected. nih.gov

Formation of the p-fluorophenyl-containing fragment: A key fragment would be the ion resulting from the cleavage of the piperazine ring, retaining the fluorophenyl group. For example, a fragment at m/z 138, corresponding to [C₈H₇FN]⁺.

The high-resolution capabilities of the mass spectrometer would allow for the precise mass measurement of each fragment ion, enabling the confident assignment of its elemental composition and thus confirming the proposed fragmentation pathways.

Interactive Data Table: Predicted HRMS Fragmentation of [1-(p-Fluorophenyl)piperazinium]⁺

Fragment Ion (m/z)Proposed Elemental CompositionDescription of Neutral Loss
181.1141C₁₀H₁₄FN₂⁺Molecular Ion ([M+H]⁺)
138.0770C₈H₉FN⁺Loss of C₂H₅N (ethyleneimine)
123.0504C₇H₆FN⁺-
111.0504C₆H₆FN⁺-
95.0348C₆H₄F⁺Fluorophenyl cation
86.0973C₄H₁₀N₂⁺Protonated piperazine
56.0500C₃H₆N⁺Piperazine ring fragment

Note: The m/z values are theoretical exact masses for the proposed fragment ions. The actual observed fragments and their relative intensities can vary depending on the ionization technique and collision energy used in the MS/MS experiment. The fragmentation data is inferred from studies on similar phenylpiperazine derivatives. researchgate.netoup.comoup.com

Role of 1 P Fluorophenyl Piperazine Moiety in Advanced Chemical Synthesis and Ligand Design Strategies

Utilization as a Core Scaffold for Diverse Heterocyclic System Synthesis

The 1-(p-fluorophenyl)piperazine scaffold is a foundational component for the construction of a wide array of heterocyclic systems. Its reactive secondary amine group on the piperazine (B1678402) ring provides a convenient handle for elaboration and ring-forming reactions. Researchers have successfully employed this moiety as a starting point to build more complex structures with potential biological activities.

A notable example involves a multi-step synthesis starting from 1-(4-fluorophenyl)piperazine (B120373) to generate an amine intermediate, which is then converted to a corresponding hydrazide. researchgate.net This hydrazide serves as a versatile precursor for several heterocyclic rings. For instance, reaction with carbon disulfide yields a 1,3,4-oxadiazole (B1194373) derivative, while treatment with ethyl bromoacetate (B1195939) leads to the formation of a 4-oxo-2-thioxo-1,3-thiazolidine compound. researchgate.net Further transformations of related intermediates have been shown to produce 1,3-oxazoles and 1,3,4-triazoles. researchgate.net These synthetic strategies highlight the utility of the fluorophenylpiperazine unit as a robust scaffold for generating molecular diversity.

Another approach involves using N-substituted iminodiacetic acids, which can be constructed with the 1-(p-fluorophenyl)piperazine group, to prepare piperazine-2,6-diones. nih.gov This method provides a route to a different class of heterocyclic compounds where the core piperazine structure is modified.

Table 1: Synthesis of Heterocyclic Systems from 1-(4-Fluorophenyl)piperazine Derivatives

Starting Moiety DerivativeReagentsResulting Heterocyclic SystemReference
Hydrazide derived from 1-(4-fluorophenyl)piperazineCarbon Disulfide1,3,4-Oxadiazole researchgate.net
Hydrazide derived from 1-(4-fluorophenyl)piperazineEthyl Bromoacetate4-Oxo-2-thioxo-1,3-thiazolidine researchgate.net
N-(4-fluorophenyl)iminodiacetic acidN,N'-Carbonyldiimidazole (CDI)1-(4-fluorophenyl)piperazine-2,6-dione nih.gov
Intermediate from 1-(4-fluorophenyl)piperazineVarious (e.g., aldehydes)1,3-Oxazoles, 1,3,4-Triazoles researchgate.net

Integration into Hybrid Molecular Architectures for Enhanced Structural Complexity

The concept of molecular hybridization, which combines two or more distinct pharmacophoric units, is a powerful strategy in drug design. The 1-(p-fluorophenyl)piperazine moiety is frequently integrated into such hybrid structures to enhance structural complexity and modulate biological activity. nih.gov Its favorable physicochemical properties and synthetic accessibility make it an attractive partner for a variety of other molecular scaffolds.

One strategy involves linking the fluorophenylpiperazine unit to other heterocyclic systems. For example, new phenylpiperazine derivatives of 1,2-benzothiazine have been synthesized by alkylating the 1,2-benzothiazine core with 1-(2-chloro-1-oxoethyl)-4-(p-fluorophenyl)piperazine. nih.gov This creates a hybrid molecule that incorporates both the benzothiazine and fluorophenylpiperazine scaffolds. nih.gov Similarly, researchers have designed and synthesized rhodanine-piperazine hybrids, where the piperazine unit, sometimes bearing bis(4-fluorophenyl)methyl groups, is connected to a rhodanine (B49660) core. mdpi.com

Other complex hybrids include imidazole-1,2,4-oxadiazole-piperazine conjugates and piperazine-tethered bergenin (B1666849) derivatives. nih.govnih.gov In these architectures, the piperazine ring acts as a linker between the fluorophenyl group and another biologically relevant moiety, such as an oxadiazole or a natural product derivative. nih.govnih.gov

Table 2: Examples of Hybrid Molecules Incorporating the 1-(p-Fluorophenyl)piperazine Moiety

Hybrid Molecule ClassPartner ScaffoldSynthetic StrategyReference
Phenylpiperazine-Benzothiazines1,2-BenzothiazineAlkylation with a chloroacetyl-fluorophenylpiperazine derivative nih.gov
Rhodanine-Piperazine HybridsRhodanineCondensation reaction mdpi.com
Imidazole-Oxadiazole-Piperazine HybridsImidazole-1,2,4-oxadiazoleMulti-step pathway coupling the different heterocycles nih.gov
Piperazine-Bergenin HybridsBergenin (natural product)Mannich reaction nih.gov

Rational Design of Novel Chemical Entities with Tailored Structural Features

The 1-(p-fluorophenyl)piperazine moiety is a key element in the rational design of novel chemical entities with specific, tailored structural and functional properties. Its inclusion is often a deliberate choice to influence a molecule's interaction with biological targets. The piperazine ring can act as a basic center, protonatable at physiological pH, while the fluorophenyl group can engage in various non-covalent interactions and improve metabolic stability. nih.gov

In the design of novel 1,2-benzothiazine derivatives, the phenylpiperazine moiety was attached as a side chain intended to act as a DNA intercalator. nih.gov This rational approach aims to combine the properties of different molecular fragments to achieve a desired biological outcome. Similarly, the design of rhodanine-piperazine hybrids was guided by molecular docking studies to target specific tyrosine kinases. mdpi.com In this context, the bis(4-fluorophenyl)methyl piperazine scaffold was identified as being integral to the interaction within the ATP binding site of the target enzyme. mdpi.com

The design of 1,4-benzoxazine derivatives also showcases this principle, where iterative chemical modifications, including the potential incorporation of arylpiperazine fragments, are used to progressively increase desired activities. mdpi.comnih.gov These examples underscore how the 1-(p-fluorophenyl)piperazine unit is not just a passive scaffold but an active component in the rational design process, used to fine-tune the pharmacological profile of new molecules.

Application as a Key Intermediate in Complex Organic Transformations

Beyond its role as a core scaffold, 1-(p-fluorophenyl)piperazine and its derivatives are valuable intermediates in multi-step organic syntheses. Their utility lies in their ability to be readily incorporated into a molecular structure and then serve as a point for further chemical modification.

For instance, 1-bis(4-fluorophenyl)methyl piperazine is a key intermediate in the synthesis of several Active Pharmaceutical Ingredients (APIs). ossila.com It is used to produce drugs like flunarizine (B1672889) and lomerizine (B1675043) through a one-step nucleophilic substitution reaction with appropriate halogenated compounds. ossila.com This demonstrates its role as a significant building block for commercially relevant complex molecules.

In more research-oriented settings, derivatives of 1-(p-fluorophenyl)piperazine are prepared as part of a longer synthetic route towards a final target. The synthesis of various heterocyclic systems, as detailed in section 5.1, relies on the initial 1-(4-fluorophenyl)piperazine being converted through several steps into a more functionalized intermediate, such as a hydrazide, which then undergoes the key ring-forming reactions. researchgate.net This positions the moiety as an essential stepping stone in complex reaction sequences designed to access novel chemical space.

Future Directions in Academic Research on 1 P Fluorophenyl Piperazinium Acetate

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 1-(p-fluorophenyl)piperazinium acetate (B1210297) and its derivatives will likely move away from traditional, often harsh, chemical methods towards more sustainable and efficient "green chemistry" approaches. These modern techniques aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Key areas of exploration include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient methods can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. researchgate.netresearchgate.net The application of microwave irradiation or ultrasonication to the synthesis of piperazine (B1678402) analogues has been shown to be a viable alternative to prolonged refluxing. researchgate.net For instance, the Petasis multicomponent reaction, which can be used to create functionalized piperazines, has been successfully performed using these alternative energy sources. researchgate.net

Photoredox Catalysis: This powerful technique uses visible light to drive chemical reactions, offering a mild and green alternative to classical methods. mdpi.comnsf.gov Both transition-metal and organic photocatalysts can be employed for C-H functionalization, allowing for the direct modification of the piperazine core to create novel derivatives. mdpi.com This approach avoids the need for pre-functionalized starting materials, making the synthetic process more atom-economical. mdpi.comnsf.gov

Multicomponent Reactions (MCRs): MCRs, such as the Petasis reaction, allow for the construction of complex molecules in a single step from three or more reactants. researchgate.net This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. researchgate.netresearchgate.net

Flow Chemistry: Conducting syntheses in continuous flow reactors offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. mdpi.comnsf.gov The transition of methods like photoredox catalysis to flow conditions has been successfully demonstrated for piperazine synthesis. mdpi.com

Use of Greener Solvents: Future syntheses will likely prioritize the use of environmentally benign solvents, such as water, ethanol, or even solvent-free conditions (trituration), to replace hazardous solvents like acetonitrile (B52724) or dichloromethane. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Phenylpiperazine Derivatives

MethodologyEnergy SourceTypical Reaction TimeKey Advantages
Conventional Refluxing Thermal16+ hoursWell-established
Microwave Irradiation Microwave5-30 minutesRapid, energy-efficient, higher yields
Ultrasonication Sound Waves1-2 hoursEnergy-efficient, improved mass transfer
Photoredox Catalysis Visible Light12-24 hoursMild conditions, high functional group tolerance

Advanced Structural and Spectroscopic Characterization of Novel Derivatives

As new derivatives of 1-(p-fluorophenyl)piperazinium acetate are synthesized, their unambiguous structural confirmation will be paramount. A combination of advanced analytical techniques will be essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will continue to be the cornerstone for elucidating the molecular structure of new derivatives. nih.govnih.govmdpi.com These methods provide detailed information about the chemical environment of each atom, allowing for the precise determination of connectivity and the relative orientation of substituents. For instance, the number and splitting patterns of signals in the aromatic region of the ¹H NMR spectrum can confirm the substitution pattern on the phenyl ring. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds by providing highly accurate mass-to-charge ratio measurements. mdpi.comresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) is also invaluable for analyzing reaction mixtures and confirming the purity of the final products. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, including its stereochemistry and the conformation of the piperazine ring (typically a chair conformation). nih.govresearchgate.net For salts like this compound, X-ray crystallography can also elucidate the supramolecular assembly and hydrogen-bonding patterns between the cation and the acetate anion. nih.gov In cases where suitable single crystals cannot be obtained, structures can often be solved from high-resolution powder X-ray diffraction (PXRD) data. nih.goviucr.org

Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule, such as C-H, C=C, and C-N bonds. nih.govtandfonline.com

Table 2: Spectroscopic Data for a Representative Phenylpiperazine Derivative

TechniqueObservationInterpretation
¹H NMR Signals around 7.0-7.5 ppm and 3.0-3.5 ppmProtons on the phenyl ring and piperazine ring, respectively. nih.govchemicalbook.com
¹³C NMR Signals in the aromatic region (115-150 ppm) and aliphatic region (45-55 ppm)Carbon atoms of the phenyl and piperazine rings. nih.govmdpi.com
FT-IR (cm⁻¹) ~3040, ~2830-2880, ~1240Aromatic C-H stretch, Aliphatic C-H stretch, Aryl C-N stretch. mdpi.com
HRMS (m/z) [M+H]⁺ ion corresponding to the calculated exact massConfirms the elemental formula of the compound. mdpi.com

Computational Design and Predictive Modeling for Architecturally Complex Analogues

In silico techniques are becoming indispensable in modern chemical research, enabling the rational design of new molecules and the prediction of their properties before synthesis. This approach saves significant time and resources by prioritizing the most promising candidates.

Molecular Docking: This computational method predicts the preferred binding orientation of a molecule to a biological target, such as a receptor or enzyme. nih.govnih.gov For derivatives of this compound, docking studies can be used to design analogues with enhanced affinity and selectivity for a specific target, providing insights into the key molecular interactions that govern binding. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or other properties. mdpi.com By developing robust QSAR models, researchers can predict the activity of yet-to-be-synthesized analogues of this compound. nih.govmdpi.com These models help to identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that influence activity, thereby guiding the design of more potent compounds. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule over time, including its conformational changes and its interactions with its environment (e.g., a biological receptor or solvent). acs.orgnih.gov These simulations can be used to assess the stability of a ligand-receptor complex predicted by molecular docking and to understand the energetic factors driving the interaction. acs.orgacs.org

Table 3: Application of Computational Tools in Phenylpiperazine Analogue Design

Computational ToolApplicationPredicted Parameters
Molecular Docking Predict binding mode in a receptor active siteBinding affinity (kcal/mol), Hydrogen bonds, Hydrophobic interactions. nih.govtandfonline.com
QSAR Predict biological activity based on chemical structureInhibitory concentration (IC₅₀), Toxicity. mdpi.com
Molecular Dynamics Simulate the movement and interaction of the molecule over timeConformational stability, Binding free energy, Interaction dynamics. acs.orgacs.org

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